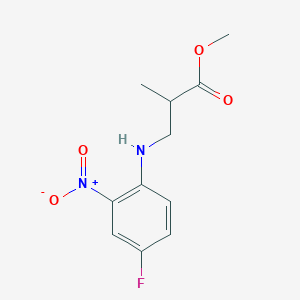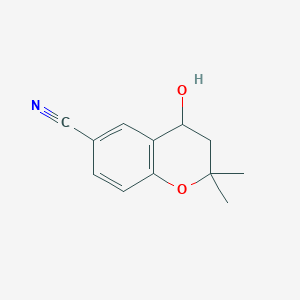
Pyrimidine, hexahydro-2-(nitromethylene)-1-(4-pyridinylmethyl)-
Descripción general
Descripción
Pyrimidine, hexahydro-2-(nitromethylene)-1-(4-pyridinylmethyl)- is an organic compound that features a nitromethylidene group attached to a hexahydropyrimidine ring, which is further substituted with a pyridin-4-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, hexahydro-2-(nitromethylene)-1-(4-pyridinylmethyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a nitromethylidene precursor with a hexahydropyrimidine derivative in the presence of a base. The reaction conditions often include moderate temperatures and solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidine, hexahydro-2-(nitromethylene)-1-(4-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The pyridin-4-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridinyl derivatives.
Aplicaciones Científicas De Investigación
Pyrimidine, hexahydro-2-(nitromethylene)-1-(4-pyridinylmethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of Pyrimidine, hexahydro-2-(nitromethylene)-1-(4-pyridinylmethyl)- involves its interaction with molecular targets and pathways. The nitromethylidene group can participate in redox reactions, influencing cellular processes. The pyridin-4-ylmethyl group may interact with specific receptors or enzymes, modulating their activity. Detailed studies using computational and experimental methods are required to elucidate the precise molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Pyridinium Salts: Structurally similar due to the presence of the pyridine ring.
Nitroalkenes: Share the nitromethylidene group.
Hexahydropyrimidines: Similar core structure.
Uniqueness
Pyrimidine, hexahydro-2-(nitromethylene)-1-(4-pyridinylmethyl)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.
Propiedades
Número CAS |
100553-55-7 |
|---|---|
Fórmula molecular |
C11H14N4O2 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
2-(nitromethylidene)-1-(pyridin-4-ylmethyl)-1,3-diazinane |
InChI |
InChI=1S/C11H14N4O2/c16-15(17)9-11-13-4-1-7-14(11)8-10-2-5-12-6-3-10/h2-3,5-6,9,13H,1,4,7-8H2 |
Clave InChI |
QAFSBQYUUDZRBZ-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=C[N+](=O)[O-])N(C1)CC2=CC=NC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzoic acid, 3-[[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]amino]-](/img/structure/B8586872.png)
![2-Bicyclo[2.2.1]hept-5-en-2-yl-ethanol](/img/structure/B8586873.png)


![5-Methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B8586888.png)









